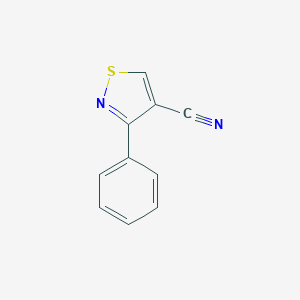

3-Phenylisothiazole-4-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-phenyl-1,2-thiazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2S/c11-6-9-7-13-12-10(9)8-4-2-1-3-5-8/h1-5,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKHZZEODTDWANF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NSC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50333592 | |

| Record name | 3-Phenylisothiazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13950-68-0 | |

| Record name | 3-Phenylisothiazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Phenylisothiazole-4-carbonitrile: Chemical Properties, Structure, and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isothiazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds.[1][2] Derivatives of this five-membered heterocycle, containing adjacent nitrogen and sulfur atoms, have demonstrated a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and antiviral properties.[1][3] This technical guide provides a comprehensive overview of 3-Phenylisothiazole-4-carbonitrile, a member of this important class of compounds. While specific experimental data for this particular molecule is limited in publicly available literature, this document synthesizes information from closely related analogs and established chemical principles to offer valuable insights for researchers and drug development professionals. We will delve into its chemical structure, predicted physicochemical properties, likely synthetic routes, and potential reactivity, providing a solid foundation for future research and application.

Molecular Structure and Chemical Properties

This compound possesses a planar, aromatic isothiazole ring substituted with a phenyl group at the 3-position and a nitrile group at the 4-position. The phenyl group introduces steric bulk and contributes to the molecule's overall lipophilicity, while the electron-withdrawing nitrile group significantly influences the electronic properties of the heterocyclic ring.

Structural Formula:

Key Physicochemical Properties:

| Property | Predicted/Estimated Value | Source |

| Molecular Formula | C₁₀H₆N₂S | [4] |

| Molecular Weight | 186.24 g/mol | [4] |

| CAS Number | 13950-68-0 | |

| XlogP | 2.4 | [4] |

| Monoisotopic Mass | 186.02516 Da | [4] |

Spectroscopic Characterization (Predicted)

Detailed experimental spectra for this compound are not widely published. However, based on the known spectral data of analogous compounds and general principles of spectroscopy, the following characteristics can be anticipated.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be dominated by signals from the phenyl group protons, likely appearing as a multiplet in the aromatic region (δ 7.0-8.0 ppm). A singlet corresponding to the proton at the 5-position of the isothiazole ring would also be expected, likely in the downfield region of the aromatic spectrum.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show signals for the ten carbon atoms. The nitrile carbon is expected to appear in the range of δ 115-120 ppm.[5] The carbons of the phenyl ring and the isothiazole ring will resonate in the aromatic region (δ 120-160 ppm). Quaternary carbons, such as the carbon bearing the nitrile group and the carbon attached to the phenyl group, are expected to show weaker signals.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a sharp, intense absorption band for the nitrile (C≡N) stretching vibration, typically found in the range of 2220-2260 cm⁻¹.[6] Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C and C=N stretching vibrations from the aromatic rings will appear in the 1400-1600 cm⁻¹ region.[7]

Mass Spectrometry

The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z 186. Fragmentation patterns would likely involve the loss of small molecules such as HCN and cleavage of the phenyl group.

Synthesis and Reactivity

A common strategy for the synthesis of 3-aryl-isothiazole-4-carbonitriles involves the cyclization of appropriate precursors. One potential pathway is the reaction of a β-ketonitrile with a source of sulfur and ammonia or an amine.

Illustrative Synthetic Workflow (Conceptual):

Caption: Conceptual synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical):

This protocol is a generalized representation and has not been experimentally validated for this specific compound.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzoylacetonitrile (1 equivalent) in a suitable high-boiling solvent such as toluene or xylene.

-

Reagent Addition: Add a sulfurizing agent, for example, Lawesson's reagent (0.5 equivalents), and an ammonia source, such as ammonium acetate (excess), to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Chemical Reactivity:

The reactivity of this compound is dictated by the isothiazole ring and the nitrile functional group. The isothiazole ring is generally stable but can undergo reactions such as electrophilic substitution, although the presence of the electron-withdrawing nitrile group will deactivate the ring towards such reactions.

The nitrile group is a versatile handle for further chemical transformations:

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or amide.

-

Reduction: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄).

-

Cycloaddition: The nitrile can participate in cycloaddition reactions, for instance, with azides to form tetrazoles.

Potential Applications in Drug Development

The isothiazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a range of biological activities.[1][2] Although specific pharmacological data for this compound is scarce, the structural motifs present suggest potential avenues for investigation.

-

Antiviral and Antifungal Agents: Isothiazole-4-carbonitrile derivatives have shown promise as antiviral and antifungal agents.[2]

-

Anti-inflammatory Activity: The isothiazole core is present in some non-steroidal anti-inflammatory agents.[3]

-

Kinase Inhibitors: The phenylisothiazole scaffold can be explored for its potential as a kinase inhibitor, a common strategy in cancer drug discovery.

The nitrile group can also serve as a key intermediate for the synthesis of a library of derivatives with modified functional groups, allowing for the exploration of structure-activity relationships (SAR).

Conclusion

This compound is a heterocyclic compound with significant potential for further investigation in the fields of medicinal chemistry and materials science. While a comprehensive experimental characterization is not yet available in the public domain, this guide provides a robust framework based on the known chemistry of related isothiazole derivatives. The predicted chemical properties, spectroscopic features, and potential synthetic and reactive pathways outlined herein offer a valuable starting point for researchers. The versatile isothiazole core, combined with the reactive nitrile functionality, makes this compound an attractive scaffold for the development of novel therapeutic agents and functional materials. Further experimental validation of its synthesis, properties, and biological activity is warranted to fully unlock its potential.

References

-

PubChem. 3-Chloro-5-phenylisothiazole-4-carbonitrile. National Center for Biotechnology Information. [Link]

-

Kalogirou, A. S., & Koutentis, P. A. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank, 2023(1), M1557. [Link]

-

Georganics. 5-Amino-3-phenyl-isothiazole-4-carbonitrile. [Link]

-

Hassan, A. S., et al. (2018). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 8(63), 36243-36253. [Link]

-

Royal Society of Chemistry. (2014). Supplementary Information. [Link]

-

Palibroda, N., et al. (2005). Electron Ionisation Mass Spectra of Some 5(2-Phenylthiazol-4-yl)-3-mercapto[1][9][10]triazole and 5(2-Phenyl-4-methylthiazol-5-yl)-3-mercapto[1][9][10]triazole Derivatives. Studia Universitatis Babes-Bolyai, Physica, L(4b), 1-8.

-

Kalogirou, A. S., & Koutentis, P. A. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. ResearchGate. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

PubChemLite. 3-(cyanomethylsulfanyl)-5-phenyl-isothiazole-4-carbonitrile (C12H7N3S2). [Link]

-

PubChemLite. 5-phenyl-3-(1-piperidyl)isothiazole-4-carbonitrile (C15H15N3S). [Link]

-

ChemSynthesis. 3-phenyl-4-isothiazolecarbonitrile. [Link]

-

El-Sayed, H. A., et al. (2013). 1,3-Thiazole-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1551. [Link]

-

Kalogirou, A. S., & Koutentis, P. A. (2023). 3-Chloro-4-(p-tolyl)isothiazole-5-carbonitrile. Molbank, 2023(1), M1553. [Link]

-

Krishnarao, N., & Sirisha, K. (2023). one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152. [Link]

-

Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]

-

Bernstein, M. P., et al. (1998). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 508(1), 449. [Link]

-

Zawisza, T., et al. (1984). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Il Farmaco; edizione scientifica, 39(6), 519-535. [Link]

-

PubChemLite. This compound (C10H6N2S). [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

NIST. Isothiazole, 4-phenyl-. [Link]

-

Hamed, F. M., Mohamed, A. A., & Abouzied, A. S. (2017). The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. Open Access Library Journal, 4, e3526. [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy, 34(7), 22-25. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

- S. T. D. Gough, M. C. S. K. (1967). U.S. Patent No. 3,341,547. Washington, DC: U.S.

-

Sert, Y., et al. (2015). FT-IR, Laser-Raman Spectra and Computational Analysis of 5-Methyl-3-phenylisoxazole-4-carboxylic Acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 141, 1-9. [Link]

-

Nikolova, S., et al. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 56(10), 957-964. [Link]

-

PubChem. Thiazole, 4-phenyl-. National Center for Biotechnology Information. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C10H6N2S) [pubchemlite.lcsb.uni.lu]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. 3-Chloro-5-phenylisothiazole-4-carbonitrile | C10H5ClN2S | CID 694504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 5-Amino-3-phenyl-isothiazole-4-carbonitrile - High purity | EN [georganics.sk]

An In-depth Technical Guide to the Synthesis and Characterization of 3-Phenylisothiazole-4-carbonitrile

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Phenylisothiazole-4-carbonitrile, a heterocyclic compound of interest for researchers, scientists, and professionals in drug development. Isothiazole derivatives are known for their wide range of biological activities, including antibacterial, anti-inflammatory, and antithrombotic properties.[1] This document outlines a plausible and robust synthetic pathway to this compound, based on established methodologies for analogous structures. Furthermore, it details the expected analytical and spectroscopic data for the comprehensive characterization of the target molecule, ensuring a framework for its unambiguous identification and quality assessment.

Introduction: The Significance of the Isothiazole Scaffold

The isothiazole ring is a five-membered heteroaromatic system containing adjacent nitrogen and sulfur atoms.[1] This structural motif is a key component in a variety of biologically active compounds and functional materials. The inherent chemical properties of the isothiazole nucleus, including its electronic distribution and potential for diverse functionalization, make it a valuable scaffold in medicinal chemistry and materials science. Compounds incorporating the isothiazole ring have demonstrated a broad spectrum of pharmacological activities, positioning them as promising candidates for the development of novel therapeutic agents.[1] this compound, with its strategic placement of a phenyl group and a cyano moiety, presents a versatile platform for further chemical modifications and biological screening.

Proposed Synthetic Route: A Mechanistic Approach

While a specific, detailed protocol for the direct synthesis of this compound is not extensively documented in readily available literature, a reliable synthetic strategy can be devised based on the well-established synthesis of structurally related isothiazoles. The proposed method involves a cyclocondensation reaction, a common and effective approach for the formation of the isothiazole ring.[2]

The logical flow of the proposed synthesis is depicted in the following workflow diagram:

Caption: Proposed synthetic workflow for this compound.

Rationale for the Synthetic Strategy

This proposed two-step, one-pot synthesis is advantageous due to its use of readily available starting materials and its foundation in established reaction mechanisms for isothiazole synthesis. The initial chlorination of the active methylene group in benzoylacetonitrile creates a reactive intermediate primed for nucleophilic attack. The subsequent reaction with sodium thiocyanate and in-situ cyclization provides an efficient route to the desired isothiazole ring system.

Detailed Experimental Protocol

Materials:

-

Benzoylacetonitrile

-

Thionyl chloride (SOCl₂)

-

Sodium thiocyanate (NaSCN)

-

Anhydrous solvent (e.g., Toluene or Dichloromethane)

-

Standard laboratory glassware

-

Magnetic stirrer with heating mantle

-

Apparatus for working under anhydrous conditions

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl and SO₂), dissolve benzoylacetonitrile (1 equivalent) in an anhydrous solvent.

-

Chlorination: Cool the solution in an ice bath. Slowly add thionyl chloride (1.1 equivalents) dropwise via the dropping funnel. After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material. This step leads to the formation of the intermediate α-chloro-β-oxophenylpropionitrile.

-

Cyclocondensation: To the same reaction mixture, add finely powdered sodium thiocyanate (1.2 equivalents). Heat the mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove any inorganic salts. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Characterization and Data Analysis

A comprehensive characterization of the synthesized this compound is crucial for confirming its identity, purity, and structure. The following sections detail the expected outcomes from various analytical techniques.

Physical Properties

| Property | Expected Value |

| Appearance | White to pale yellow solid |

| Molecular Formula | C₁₀H₆N₂S |

| Molecular Weight | 186.23 g/mol |

| Melting Point | Not available in the literature, requires experimental determination. |

Spectroscopic Data

The following table summarizes the predicted spectroscopic data for this compound based on the analysis of its functional groups and structural analogs.

| Technique | Expected Observations |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.5-9.0 (s, 1H, H5 of isothiazole ring), δ 7.4-7.8 (m, 5H, Ar-H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 160-170 (C3), δ 150-160 (C5), δ 130-140 (ipso-C of phenyl), δ 128-135 (Ar-CH), δ 115-125 (C4), δ 110-120 (CN) |

| FT-IR (KBr, cm⁻¹) | ~2220-2240 (C≡N stretch), ~1600-1450 (C=C and C=N aromatic ring stretches), ~3100-3000 (Ar-H stretch) |

| Mass Spec. (EI) | m/z 186 (M⁺), fragments corresponding to the loss of CN, and phenyl group. |

Diagram of Key Spectroscopic Features:

Caption: Key expected signals in the spectroscopic analysis of the target molecule.

Conclusion and Future Outlook

This technical guide has presented a detailed, albeit proposed, framework for the synthesis and comprehensive characterization of this compound. The outlined synthetic protocol, rooted in established chemical principles, offers a viable pathway for the preparation of this valuable heterocyclic compound. The predicted characterization data provides a benchmark for researchers to verify the successful synthesis and purity of the molecule.

The versatile structure of this compound, featuring both a phenyl and a cyano group on the isothiazole core, opens avenues for further chemical exploration. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine, providing access to a wide array of derivatives. These derivatives can then be screened for various biological activities, contributing to the discovery of new therapeutic agents. Further studies to optimize the proposed synthesis and to explore the full potential of this compound in medicinal and materials science are highly encouraged.

References

- ChemicalBook. (2022). Synthesis of Isothiazole.

- Organic Chemistry Portal. (n.d.). Synthesis of isothiazoles. Retrieved from a relevant organic chemistry resource.

-

Koutentis, P. A., & Kalogirou, A. S. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank, 2023(1), M1557. [Link]

Sources

- 1. 2-[3-Cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylic acid pyridine solvate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Thiazolo[5,4-b]phenothiazine Derivatives: Synthesis, Structural Characterization, and In Vitro Evaluation of Antiproliferative Activity against Human Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Landscape of 3-Phenylisothiazole-4-carbonitrile Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The isothiazole nucleus represents a privileged scaffold in medicinal chemistry, conferring a unique combination of physicochemical properties that are advantageous for drug design. When functionalized to the 3-phenylisothiazole-4-carbonitrile core, this heterocyclic system serves as a versatile template for developing potent and selective modulators of various biological targets. This technical guide provides an in-depth exploration of the synthesis, diverse biological activities, and therapeutic potential of this specific class of compounds. We will dissect their anticancer, antiviral, and enzyme inhibitory properties, supported by mechanistic insights and structure-activity relationship (SAR) analyses. Furthermore, this document furnishes detailed experimental protocols and discusses the critical challenges, including metabolic liabilities, to provide a comprehensive and authoritative resource for advancing the discovery and development of novel therapeutics based on this promising chemical scaffold.

The Isothiazole Scaffold: A Foundation for Bioactivity

Isothiazoles are five-membered aromatic heterocycles containing adjacent sulfur and nitrogen atoms. This arrangement imparts a distinct electronic and structural profile, making the ring system an attractive component in medicinal chemistry. Unlike its more common isomer, thiazole, the N-S bond of the isothiazole ring can influence metabolic stability and receptor binding interactions in unique ways. The this compound core combines three key pharmacophoric elements:

-

The Isothiazole Ring: Acts as a stable, aromatic bioisostere for other rings and provides key hydrogen bond acceptors.

-

The Phenyl Group at Position 3: Offers a vector for synthetic modification to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties.

-

The Carbonitrile (Cyano) Group at Position 4: Functions as a potent electron-withdrawing group, a hydrogen bond acceptor, and a potential metabolic handle. The presence of the cyano group at this position appears to be a critical feature for many of the observed biological activities.[1]

The convergence of these features makes this scaffold a compelling starting point for generating libraries of compounds with diverse pharmacological profiles.

Synthetic Pathways and Methodologies

The construction of the this compound core is achievable through several established synthetic routes. A common and effective strategy involves the cyclization of appropriately substituted precursors. The following workflow illustrates a generalized approach.

Diagram 1: General Synthetic Workflow

Caption: A generalized workflow for the synthesis of this compound derivatives.

Protocol 1: Representative Synthesis of a this compound Derivative

This protocol is a representative example adapted from methodologies for synthesizing functionalized isothiazoles.[2]

-

Step 1: Formation of Precursor. To a stirred solution of a suitable β-ketonitrile precursor (1.0 eq) in an appropriate solvent like ethanol, add a sulfur source such as Lawesson's reagent (0.5 eq). Reflux the mixture for 2-4 hours until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Step 2: Halogenation & Cyclization. Cool the reaction mixture to 0 °C. Add a halogenating agent, such as N-bromosuccinimide (NBS) (1.1 eq), portion-wise while maintaining the temperature. Allow the reaction to warm to room temperature and stir for 12-16 hours. The halogenation facilitates the subsequent intramolecular cyclization to form the isothiazole ring.

-

Step 3: Work-up and Isolation. Quench the reaction with a saturated solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Step 4: Purification. Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure this compound core.

-

Step 5: Derivatization (if applicable). The phenyl ring or other positions can be further functionalized using standard cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic substitution to generate a library of derivatives.

The Spectrum of Biological Activities

Derivatives of the this compound scaffold have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for multiple therapeutic areas.

Anticancer Activity

A significant body of research highlights the potent antiproliferative effects of phenyl-substituted thiazole and isothiazole derivatives against various human cancer cell lines.[3] Mechanistic studies have revealed that these compounds can modulate key pathways involved in tumor growth and survival.

-

Kinase Inhibition: Several derivatives have been identified as potent inhibitors of critical oncogenic kinases. For instance, ureido-substituted 4-phenylthiazole analogs were found to be potent inhibitors of Insulin-like Growth Factor 1 Receptor (IGF1R), with compound 27 exhibiting an IC₅₀ of 0.62 µM against HepG2 hepatocellular carcinoma cells.[4] Other derivatives have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Sirtuin 2 (SIRT2), indicating a potential for multi-targeted kinase inhibition.[5][6]

-

Cell Cycle Arrest and Apoptosis: Compound 4c , a 2-(benzylidene-hydrazinyl)-thiazole derivative, induced cell cycle arrest at the G1/S phase in MCF-7 breast cancer cells.[6] It also significantly increased the percentage of cells undergoing both early and late-stage apoptosis, demonstrating a potent cytotoxic mechanism.[6]

| Compound ID | Modification | Target Cell Line | IC₅₀ (µM) | Primary Target(s) | Reference |

| Compound 27 | Ureido-substitution | HepG2 (Liver) | 0.62 | IGF1R | [4] |

| Compound 22 | Oxime moiety | A549 (Lung) | 2.47 | EGFR, SIRT2 | [5] |

| Compound 4c | Substituted benzylidene | MCF-7 (Breast) | 2.57 | VEGFR-2 | [6] |

| Compound 4c | Substituted benzylidene | HepG2 (Liver) | 7.26 | VEGFR-2 | [6] |

| Doxorubicin | (Standard) | SKNMC (Neuroblastoma) | >10 | DNA Intercalation | [3] |

| Compound 4c | p-nitro substitution | SKNMC (Neuroblastoma) | 10.8 | Not specified | [3] |

Diagram 2: Simplified Kinase Inhibition Pathway

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Ureido-Substituted 4-Phenylthiazole Derivatives as IGF1R Inhibitors with Potent Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

A Technical Guide to Investigating the Therapeutic Potential of 3-Phenylisothiazole-4-carbonitrile and its Analogs

Abstract: The isothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, antiviral, and enzyme inhibitory functions. This guide focuses on 3-Phenylisothiazole-4-carbonitrile as a representative core, outlining a strategic, target-based approach for its therapeutic evaluation. We delve into the rationale and methodologies for investigating high-potential targets, specifically the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) for oncology applications and the p38 Mitogen-Activated Protein (MAP) Kinase for inflammatory diseases. Furthermore, we explore the compound class's established antiviral properties. This document serves as a technical roadmap for researchers and drug development professionals, providing not only detailed experimental protocols but also the underlying scientific reasoning to empower robust and insightful investigation.

Introduction to the this compound Core

The this compound structure represents a class of heterocyclic compounds that has garnered significant interest. The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, provides a unique electronic and steric profile that facilitates interactions with various biological macromolecules.[1] Its derivatives have been successfully developed as anticancer, antiviral, antidiabetic, and antimicrobial agents.[2]

The rationale for investigating this specific core is twofold:

-

Proven Bioactivity of the Scaffold: The broader class of thiazole and isothiazole derivatives has shown potent activity against a range of validated therapeutic targets.[3] This includes clinically relevant targets like protein kinases, viral enzymes, and metabolic enzymes.[3][4][5]

-

Structural Features for Target Interaction: The phenyl group at the 3-position can engage in hydrophobic and pi-stacking interactions within protein binding pockets, while the carbonitrile group at the 4-position can act as a hydrogen bond acceptor or a reactive handle for covalent modification, depending on the target's active site.

This guide will proceed by identifying high-probability therapeutic targets based on literature analysis of analogous structures and will provide the experimental frameworks necessary to validate these hypotheses.

Primary Target Class: Protein Kinase Inhibition in Oncology

Kinase inhibition is a cornerstone of modern targeted cancer therapy. Phenyl-thiazole and isothiazole cores are frequently found in kinase inhibitors due to their ability to mimic the ATP-binding hinge region.[3][4] We will focus on two high-value kinase targets.

Target I: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Scientific Rationale: VEGFR-2 is a primary mediator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy. Thiazole derivatives have been identified as potent inhibitors of VEGFR-2, demonstrating significant cytotoxic activity against cancer cell lines.[6] The 3-phenylisothiazole core is a strong candidate for fitting into the hydrophobic ATP-binding pocket of the VEGFR-2 kinase domain.

Proposed Mechanism: The compound likely acts as an ATP-competitive inhibitor, occupying the kinase's active site and preventing the phosphorylation of downstream signaling proteins, thereby blocking the pro-angiogenic signal cascade.

Experimental Validation Workflow:

Caption: Figure 2: Workflow for identifying and characterizing antiviral activity and mechanism of action.

Detailed Protocol: Cytopathic Effect (CPE) Reduction Assay

This assay determines the concentration at which the compound protects host cells from virus-induced death.

-

Reagents & Materials:

-

Vero cells (or other susceptible host cell line).

-

Poliovirus Type 1.

-

MEM (Minimum Essential Medium) + 2% FBS.

-

Test compound.

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent.

-

96-well clear-bottom, opaque-walled plates.

-

-

Procedure:

-

Seed Vero cells in 96-well plates and grow to ~90% confluency.

-

Prepare serial dilutions of the test compound in MEM.

-

Remove growth media from cells and add the compound dilutions. Include "cells only" (no virus, no compound) and "virus only" (no compound) controls.

-

Immediately infect the wells (except "cells only" controls) with poliovirus at a multiplicity of infection (MOI) of 0.01.

-

Incubate the plates at 37°C until 90-100% CPE is observed in the "virus only" control wells (typically 48-72 hours).

-

Remove plates from the incubator and allow them to equilibrate to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

-

Measure luminescence on a plate reader.

-

-

Data Analysis & Validation:

-

The luminescent signal is proportional to the number of viable cells.

-

Calculate the percentage of cell protection relative to the "cells only" and "virus only" controls.

-

Determine the EC₅₀ (50% effective concentration) by plotting the percentage of protection against the log of compound concentration.

-

Separately, run a cytotoxicity assay (CC₅₀) without the virus to ensure the protective effect is not due to host cell toxicity.

-

Authoritative Grounding: A compound is considered a promising hit if its Selectivity Index (SI = CC₅₀/EC₅₀) is greater than 10.

-

Summary and Future Directions

This guide outlines a targeted, hypothesis-driven strategy for evaluating the therapeutic potential of this compound. By leveraging data from structurally similar compounds, we have identified high-probability targets in oncology (VEGFR-2, p38 MAP Kinase) and virology. The provided workflows and detailed protocols offer a clear path from initial biochemical screening to functional cellular validation.

Successful identification of activity in these assays would warrant further investigation, including:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to improve potency and selectivity.

-

ADME/Tox Profiling: Assessing the compound's absorption, distribution, metabolism, excretion, and toxicity profiles.

-

In Vivo Efficacy Studies: Testing lead candidates in relevant animal models of cancer or infectious disease.

The 3-phenylisothiazole core remains a versatile and promising scaffold for the development of novel therapeutics.

References

-

ResearchGate. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Available at: [Link]

-

Cutrí, C. C., et al. (1998). Synthesis and antiviral activity of a new series of 4-isothiazolecarbonitriles. Bioorganic & Medicinal Chemistry. Available at: [Link]

- Mishra, S., & Sahu, A. (2024). Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. Letters in Drug Design & Discovery.

- Nenajdenko, V. G., & Shastin, A. V. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Russian Journal of Organic Chemistry.

-

ResearchGate. (n.d.). Thiazole-containing compounds as therapeutic targets for cancer therapy. Available at: [Link]

-

Trabbic, K. R., et al. (2011). Synthesis and antitumor activity of 3-(2-phenyl-1,3-thiazol-4-yl)- and 3-(2-phenyl-1,3-thiazol-4-yl)-7-azaindoles. Archiv der Pharmazie. Available at: [Link]

- Sasane, N. A., et al. (2024).

-

Al-Nasser, M. S., et al. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules. Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2023). Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. Future Medicinal Chemistry. Available at: [Link]

-

Bua, S., et al. (2018). Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

El-Gohary, N. S., & Shaaban, M. I. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules. Available at: [Link]

-

Çakmak, O., et al. (2023). Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents. ACS Omega. Available at: [Link]

-

Safavi, M., et al. (2017). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Avicenna Journal of Medical Biochemistry. Available at: [Link]

-

Taha, M., et al. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. Archiv der Pharmazie. Available at: [Link]

-

Rover, S., et al. (1998). Synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as high-affinity inhibitors of kynurenine 3-hydroxylase. Journal of Medicinal Chemistry. Available at: [Link]

- Hussain, M., et al. (2020). Synthesis and Biological Evaluation of Isatin Based Thiazole Derivatives. Journal of the Chemical Society of Pakistan.

-

Taha, M., et al. (2018). Synthesis, enzyme inhibitory kinetics, and computational studies of novel 1-(2-(4-isobutylphenyl) propanoyl)-3-arylthioureas as Jack bean urease inhibitors. Chemical Biology & Drug Design. Available at: [Link]

-

Lee, J. Y., et al. (2012). Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Stranix, B. R., et al. (2023). 5-Nitro-3-(2-(4-phenylthiazol-2-yl)hydrazineylidene)indolin-2-one derivatives inhibit HIV-1 replication by a multitarget mechanism of action. Frontiers in Pharmacology. Available at: [Link]

-

Streeter, D. G., et al. (1973). Mechanism of Action of 1-β-D-Ribofuranosyl-1,2,4-Triazole-3-Carboxamide (Virazole), A New Broad-Spectrum Antiviral Agent. Proceedings of the National Academy of Sciences of the United States of America. Available at: [Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. thieme-connect.com [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-Nitro-3-(2-(4-phenylthiazol-2-yl)hydrazineylidene)indolin-2-one derivatives inhibit HIV-1 replication by a multitarget mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

The Phenylisothiazole Scaffold: A Privileged Structure in Oncology Research and a Technical Guide to Mechanistic Elucidation

Abstract: The quest for novel small molecules with potent and selective anticancer activity is a cornerstone of modern drug discovery. Within the vast landscape of heterocyclic chemistry, the phenylisothiazole and its isomeric cousin, the phenylthiazole, have emerged as "privileged scaffolds" – core molecular frameworks that are recurrently identified in compounds with significant biological activities. While a comprehensive literature review reveals a wealth of information on various substituted phenylisothiazole and phenylthiazole derivatives, it is noteworthy that specific mechanistic data for 3-Phenylisothiazole-4-carbonitrile in cancer cells is not yet publicly available.

This technical guide, therefore, aims to provide researchers, scientists, and drug development professionals with an in-depth overview of the established and putative mechanisms of action for the broader class of phenylisothiazole and phenylthiazole compounds in oncology. By synthesizing the current understanding of how these scaffolds interact with key cellular targets and pathways, this document serves as a foundational resource to inform and guide future research into novel derivatives, including the yet-to-be-characterized this compound. We will delve into the causality behind experimental choices for elucidating these mechanisms, provide detailed protocols for key assays, and visualize complex signaling pathways and workflows.

Introduction: The Phenylisothiazole/Thiazole Scaffold as a Versatile Pharmacophore

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a key structural motif in numerous natural products and FDA-approved drugs.[1] Its unique electronic properties and ability to form a variety of non-covalent interactions allow it to bind to a diverse range of biological targets. When coupled with a phenyl group, the resulting phenylthiazole or phenylisothiazole scaffold offers a rich platform for synthetic modification, enabling the fine-tuning of pharmacological properties.

Derivatives of this scaffold have demonstrated a wide array of anticancer activities, including but not limited to:

-

Kinase Inhibition: Targeting the dysregulated enzymatic activity of protein kinases that drive cancer cell proliferation and survival.

-

Microtubule Disruption: Interfering with the dynamics of tubulin polymerization, a critical process for cell division.

-

Induction of Apoptosis: Activating the programmed cell death pathways to eliminate malignant cells.

-

Cell Cycle Arrest: Halting the progression of the cell cycle to prevent uncontrolled cell division.

This guide will explore these mechanisms in detail, providing a technical framework for the investigation of new compounds based on this promising scaffold.

Key Anticancer Mechanisms of Phenylisothiazole/Thiazole Derivatives

The anticancer effects of phenylisothiazole and phenylthiazole derivatives are often multifaceted. However, several key mechanisms of action have been identified through rigorous preclinical research.

Inhibition of Protein Kinases

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction. Their aberrant activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Several phenylthiazole derivatives have been shown to exert their anticancer effects by inhibiting specific kinases.

CDKs are key regulators of the cell cycle. Their inhibition can lead to cell cycle arrest and apoptosis. Certain azaindole derivatives with a phenylthiazole moiety have demonstrated high affinity for CDK1, with IC50 values in the sub-micromolar range (0.41 and 0.85 μM).[2] This suggests that the phenylthiazole scaffold can be effectively utilized in the design of potent CDK inhibitors.

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its hyperactivation is common in many human cancers. A novel thiazole hybrid has been reported to inhibit PI3Kα with an IC50 of 0.225 μM, leading to a decrease in the phosphorylation of its downstream targets, Akt and mTOR, in ovarian cancer cells.[3]

Trk receptors are a family of receptor tyrosine kinases that are involved in neuronal development and have been implicated in the progression of certain cancers. Phenyl triazole/thiazole derivatives have been developed as selective TrkA inhibitors, with some compounds exhibiting IC50 values in the low nanomolar range.[4]

Inhibition of Tubulin Polymerization

Microtubules are dynamic polymers of α- and β-tubulin that are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics is a clinically validated anticancer strategy. A series of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART) have been shown to exert their potent anticancer activity against melanoma and prostate cancer cells by inhibiting tubulin polymerization.[5]

Induction of Apoptosis and Necrosis

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer agents exert their effects by inducing apoptosis in cancer cells. Several studies have shown that phenylthiazole derivatives can induce apoptosis and, in some cases, necrosis. The activation of caspase-3, a key executioner caspase in the apoptotic cascade, has been identified as a probable mechanism for some of these compounds.

Experimental Protocols for Mechanistic Elucidation

To investigate the mechanism of action of a novel phenylisothiazole derivative, a series of well-established in vitro assays should be performed. The following protocols provide a framework for these studies.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

Objective: To determine the concentration-dependent cytotoxic effect of the test compound on various cancer cell lines.

Methodology:

-

Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vitro Kinase Inhibition Assay

Objective: To determine if the test compound directly inhibits the activity of a specific protein kinase.

Methodology (Example for PI3Kα):

-

Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the kinase buffer, PI3Kα enzyme, and the test compound at various concentrations.

-

Substrate Addition: Add the lipid substrate (e.g., PIP2) to initiate the reaction.

-

ATP Addition: Add ATP to the reaction mixture and incubate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and detect the amount of product (e.g., PIP3) formed using a suitable method, such as a luminescence-based assay that measures the amount of ATP remaining.

-

Data Analysis: Plot the percentage of kinase inhibition versus the compound concentration and determine the IC50 value.

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

Objective: To quantify the percentage of cells undergoing apoptosis and necrosis after treatment with the test compound.

Methodology:

-

Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Annexin V-positive/PI-negative cells are in early apoptosis.

-

Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Annexin V-negative/PI-positive cells are necrotic.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant.

Summary of In Vitro Activities of Selected Phenylthiazole Derivatives

| Compound Class | Cancer Cell Line | Reported Activity | Mechanism of Action | Reference |

| Phenylthiazolylindoles | Various | IC50 in µM to nM range | CDK1 Inhibition | [2] |

| Naphthalene-azine-thiazole hybrid | OVCAR-4 (Ovarian) | IC50 = 1.569 µM | PI3Kα Inhibition | [3] |

| 4-substituted methoxybenzoyl-aryl-thiazoles (SMART) | Melanoma, Prostate | IC50 in low nM range | Tubulin Polymerization Inhibition | [5] |

| 2-(hydrazinyl)-1,3-thiazole derivative | MCF-7 (Breast) | IC50 = 5.73 µM | Induction of Apoptosis and Necrosis |

Conclusion and Future Directions

The phenylisothiazole and phenylthiazole scaffolds represent a fertile ground for the discovery of novel anticancer agents. The diverse mechanisms of action exhibited by various derivatives, including kinase inhibition, disruption of microtubule dynamics, and induction of programmed cell death, underscore the versatility of this chemical framework.

While the specific mechanism of action for This compound remains to be elucidated, the insights gathered from its structural analogs provide a rational basis for its investigation as a potential anticancer agent. Future studies should focus on a systematic evaluation of this compound against a panel of cancer cell lines, followed by a detailed mechanistic investigation using the experimental approaches outlined in this guide. Such studies will be crucial in determining the therapeutic potential of this compound and in guiding the design of next-generation anticancer drugs based on the phenylisothiazole scaffold.

References

- Mohammadi-Farani, A., Foroumadi, A., & Aliabadi, A. (Year).

-

Synthesis and antitumor activity of 3-(2-phenyl-1,3-thiazol-4-yl) - PubMed. (2011). PubMed. [Link]

- Cutrí, C. C., Garozzo, A., Siracusa, M. A., Sarvá, M. C., Tempera, G., Geremia, E., Pinizzotto, M. R., & Guerrera, F. (1998). Synthesis and antiviral activity of a new series of 4-isothiazolecarbonitriles. Bioorganic & Medicinal Chemistry, 6(12), 2271–2280.

-

Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC - NIH. (2025). NIH. [Link]

-

N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - NIH. (Year). NIH. [Link]

-

Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC - NIH. (Year). NIH. [Link]

- Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. (Year). Source.

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI. (2023). MDPI. [Link]

-

Synthesis and Antitumor Activity of 3-[2-(4-Hydroxy-Phenyl)-Ethyl]-Benzo[ d ] Isoxazole-4,6-Diol - ResearchGate. (Year). ResearchGate. [Link]

-

Design, synthesis and anti-tumor efficacy of novel phenyl thiazole/triazole derivatives as selective TrkA inhibitors - PubMed. (2022). PubMed. [Link]

-

Synthesis, X-ray Single-Crystal Analysis, and Anticancer Activity Evaluation of New Alkylsulfanyl-Pyridazino[4,5-b]indole Compounds as Multitarget Inhibitors of EGFR and Its Downstream PI3K-AKT Pathway - MDPI. (Year). MDPI. [Link]

- Synthesis and Biological Evaluation of Isatin Based Thiazole Deriv

-

Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative - MDPI. (Year). MDPI. [Link]

-

Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study - NIH. (Year). NIH. [Link]

-

Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - NIH. (Year). NIH. [Link]

Sources

- 1. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and antitumor activity of 3-(2-phenyl-1,3-thiazol-4-yl)-1H-indoles and 3-(2-phenyl-1,3-thiazol-4-yl)-1H-7-azaindoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Synthesis of Substituted Isothiazoles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isothiazole scaffold, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, is a cornerstone in modern medicinal chemistry and materials science. Its unique electronic properties and ability to engage in a variety of biological interactions have led to its incorporation into a range of approved drugs, including the antipsychotic ziprasidone and the antiviral denotivir.[1] The development of efficient and versatile synthetic routes to access structurally diverse isothiazole derivatives is therefore of paramount importance for the continued advancement of these fields.

This technical guide provides a comprehensive overview of the core synthetic strategies for the construction of substituted isothiazoles. Moving beyond a simple recitation of procedures, this document delves into the mechanistic underpinnings of each method, offering insights into the rationale behind experimental choices and providing a framework for troubleshooting and adaptation. The protocols and data presented herein are drawn from peer-reviewed literature, ensuring a foundation of scientific integrity and providing a practical resource for the laboratory chemist.

I. Ring-Closure Strategies: Building the Isothiazole Core

The majority of isothiazole syntheses rely on the construction of the heterocyclic ring from acyclic precursors. These methods can be broadly classified by the nature of the bond disconnections and the fragments being joined. This section will explore some of the most robust and widely employed ring-closure strategies.

The Singh Synthesis: A Versatile One-Pot Approach from β-Ketodithioesters

One of the most operationally simple and user-friendly methods for the synthesis of 3,5-disubstituted isothiazoles is the Singh synthesis.[1] This one-pot procedure utilizes readily available β-ketodithioesters or β-ketothioamides and ammonium acetate as the nitrogen source.[1][2] The reaction proceeds via a [4+1] annulation, involving a sequential imine formation, cyclization, and aerial oxidation cascade to form the C-N and S-N bonds.[1]

Causality Behind Experimental Choices: The use of ammonium acetate provides a convenient, in-situ source of ammonia for the initial imine formation. The reaction is typically carried out at reflux in ethanol, which serves as an effective solvent for the reactants and facilitates the subsequent cyclization and oxidation steps.[3] The key advantage of this method is its simplicity and the avoidance of harsh reagents or metal catalysts.

Experimental Protocol: Synthesis of 3,5-Disubstituted Isothiazoles via the Singh Synthesis [1]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the β-ketodithioester (1.0 equiv.) in ethanol.

-

Reagent Addition: Add ammonium acetate (2.0-3.0 equiv.) to the solution.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: Purify the residue by column chromatography on silica gel to afford the desired 3,5-disubstituted isothiazole.

Data Presentation: Substrate Scope of the Singh Synthesis

| R1 | R2 | Yield (%) | Reference |

| Phenyl | Methyl | 92 | [1] |

| 4-Chlorophenyl | Methyl | 88 | [1] |

| 4-Methoxyphenyl | Methyl | 90 | [1] |

| Thien-2-yl | Methyl | 85 | [1] |

| Phenyl | Phenyl | 84 | [1] |

Mandatory Visualization: Mechanism of the Singh Synthesis

Caption: Workflow for the Singh one-pot isothiazole synthesis.

Rhodium-Catalyzed Transannulation of 1,2,3-Thiadiazoles

A powerful and elegant method for the synthesis of a wide variety of isothiazoles involves the rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles.[4][5] This reaction proceeds through the formation of an α-thiavinyl rhodium-carbenoid intermediate, which then undergoes a cycloaddition with the nitrile.[4]

Causality Behind Experimental Choices: The choice of a rhodium catalyst, typically [Rh(COD)Cl]2 with a phosphine ligand such as DPPF, is crucial for the efficient denitrogenation of the 1,2,3-thiadiazole and the formation of the reactive carbenoid intermediate.[4] The reaction is generally performed at elevated temperatures in a high-boiling solvent like chlorobenzene to facilitate the catalytic cycle.[4] This method offers a broad substrate scope, tolerating a range of functional groups on both the thiadiazole and the nitrile.[4]

Experimental Protocol: Rhodium-Catalyzed Synthesis of Isothiazoles [4]

-

Reaction Setup: To an oven-dried Schlenk tube, add the 1,2,3-thiadiazole (1.0 equiv.), [Rh(COD)Cl]2 (5 mol%), and DPPF (12 mol%).

-

Solvent and Reagent Addition: Evacuate and backfill the tube with argon. Add chlorobenzene, followed by the nitrile (1.2 equiv.).

-

Reaction: Heat the reaction mixture at 130 °C and monitor by TLC.

-

Work-up: After completion, cool the mixture to room temperature and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Substrate Scope of the Rhodium-Catalyzed Transannulation

| Thiadiazole Substituent | Nitrile | Yield (%) | Reference |

| Phenyl | Benzonitrile | 92 | [4] |

| 4-Tolyl | 4-Chlorobenzonitrile | 95 | [4] |

| Phenyl | Acetonitrile | 75 | [4] |

| Ethyl | Benzonitrile | 88 | [4] |

Mandatory Visualization: Mechanism of Rhodium-Catalyzed Transannulation

Caption: Key steps in the Rh-catalyzed synthesis of isothiazoles.

II. Multi-Component Strategies for Isothiazole Synthesis

Multi-component reactions (MCRs) offer a highly efficient approach to the synthesis of complex molecules from simple starting materials in a single operation. Several MCRs have been developed for the synthesis of substituted isothiazoles.

Three-Component Synthesis from Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters

A notable three-component strategy for the synthesis of isothiazoles involves the reaction of enaminoesters, elemental sulfur, and bromodifluoroacetamides or esters.[6][7] This method allows for the formation of new C-S, C-N, and N-S bonds in a single pot.[6] The reaction conditions can be tuned to selectively produce either thiazoles or isothiazoles. For the synthesis of isothiazoles, a copper catalyst and a base such as sodium phosphate are typically employed.[7]

Causality Behind Experimental Choices: The use of a copper catalyst is believed to facilitate the reaction of sulfur with the other components, while the base is necessary to promote the key bond-forming steps. The choice of solvent and temperature can also influence the reaction outcome and yield. This method is particularly valuable for accessing isothiazoles with specific substitution patterns that may be difficult to obtain through other routes.

Experimental Protocol: Three-Component Synthesis of Isothiazoles [7]

-

Reaction Setup: In a sealed tube, combine the enaminoester (1.0 equiv.), elemental sulfur (1.5 equiv.), bromodifluoroacetamide/ester (1.2 equiv.), copper powder (20 mol%), and sodium phosphate (2.0 equiv.).

-

Solvent Addition: Add the appropriate solvent (e.g., acetonitrile).

-

Reaction: Heat the mixture at the desired temperature (e.g., 90 °C) and monitor the reaction by TLC.

-

Work-up: Upon completion, cool the reaction to room temperature, filter off the solids, and concentrate the filtrate.

-

Purification: Purify the residue by column chromatography.

III. Green Chemistry Approaches to Isothiazole Synthesis

In recent years, there has been a growing emphasis on the development of environmentally benign synthetic methods. This has led to the exploration of solvent-free and catalyst-free approaches to isothiazole synthesis.

Solvent-Free Synthesis from β-Enaminones

An eco-friendly and efficient method for the synthesis of isothiazoles involves the reaction of β-enaminones with ammonium thiocyanate under neat (solvent-free) conditions at elevated temperatures.[8] This approach offers several advantages, including simplicity, rapid reaction times, high yields, and the elimination of solvent waste.[3]

Causality Behind Experimental Choices: The use of ammonium thiocyanate provides both the nitrogen and sulfur atoms required for the isothiazole ring. The reaction is thermally driven, and the absence of a solvent can lead to faster reaction rates and easier product isolation. This method is particularly well-suited for large-scale synthesis where the reduction of solvent usage is a primary concern.

Experimental Protocol: Solvent-Free Isothiazole Synthesis [3][8]

-

Reaction Setup: In a reaction vessel, thoroughly mix the β-enaminone (1.0 equiv.) and ammonium thiocyanate (1.5 equiv.).

-

Reaction: Heat the mixture at 120 °C. The reaction can be monitored by observing the physical changes in the reaction mixture and by TLC.

-

Work-up and Purification: After the reaction is complete, the crude product can often be purified by direct crystallization or by column chromatography.

Data Presentation: Comparison of Key Isothiazole Synthesis Routes

| Synthesis Route | Key Reactants | Typical Conditions | Yield Range (%) | Key Advantages |

| Singh Synthesis | β-Ketodithioester, Ammonium acetate | Reflux in Ethanol | 72-92 | One-pot, operational simplicity, good to excellent yields.[3] |

| Rh-Catalyzed Transannulation | 1,2,3-Thiadiazole, Nitrile, Rh catalyst | 130 °C, Chlorobenzene | High | Broad substrate scope, good for complex structures.[4] |

| Three-Component Synthesis | Enaminoester, Sulfur, Bromodifluoro-reagent, Cu catalyst | 90 °C, Acetonitrile | up to 88 | High convergency, access to unique substitution patterns.[7] |

| Solvent-Free Synthesis | β-Enaminone, Ammonium thiocyanate | Neat, 120 °C | 82-95 | Environmentally friendly, high yields, rapid reaction times.[3] |

IV. Conclusion

The synthesis of substituted isothiazoles is a rich and evolving field, with a diverse array of methods available to the modern chemist. The choice of a particular synthetic route will depend on a variety of factors, including the desired substitution pattern, the availability of starting materials, scalability, and environmental considerations. The Singh synthesis and the solvent-free approach from β-enaminones offer excellent options for their operational simplicity and efficiency, particularly for the synthesis of focused libraries of compounds. For more complex targets or for accessing a broader range of substitution patterns, the rhodium-catalyzed transannulation and multi-component strategies provide powerful alternatives.

As the demand for novel isothiazole-containing molecules in drug discovery and materials science continues to grow, the development of new and improved synthetic methodologies will remain a key area of research. Future efforts will likely focus on expanding the substrate scope of existing methods, developing more sustainable and atom-economical processes, and exploring new catalytic systems for isothiazole synthesis.

V. References

-

Seo, B., Kim, Y. G., & Lee, P. H. (2016). Synthesis of Isothiazole via the Rhodium-Catalyzed Transannulation of 1,2,3-Thiadiazoles with Nitriles. Organic Letters, 18(19), 5050–5053. [Link]

-

Seo, B., Kim, Y. G., & Lee, P. H. (2016). Synthesis of Isothiazole via the Rhodium-Catalyzed Transannulation of 1,2,3-Thiadiazoles with Nitriles. PubMed. [Link]

-

Ma, X., Yu, X., Huang, H., Zhou, Y., & Song, Q. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. PubMed. [Link]

-

Ma, X., Yu, X., Huang, H., Zhou, Y., & Song, Q. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. Organic Chemistry Portal. [Link]

-

Ma, X., Yu, X., Huang, H., Zhou, Y., & Song, Q. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. FAO AGRIS. [Link]

-

Shukla, G., Srivastava, A., & Singh, M. S. (2016). An operationally simple and user-friendly synthesis of 3,5-disubstituted/annulated isothiazoles from β-ketodithioesters/β-ketothioamides and NH4OAc via C=O/C=S bond functionalization under metal- and catalyst-free conditions. Organic Letters, 18(10), 2451–2454. [Link]

-

Ma, X., Yu, X., Huang, H., Zhou, Y., & Song, Q. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. ResearchGate. [Link]

-

Niknam, K., & Deris, A. (2013). Solvent-free synthesis of functionalized thiazoles using multicomponent reaction of isothiocyanates. Combinatorial chemistry & high throughput screening, 16(9), 758–761. [Link]

-

Bera, A., Patra, P., Azad, A., Ali, S. A., Manna, S. K., Saha, A., & Samanta, S. (2022). Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties. New Journal of Chemistry, 46(24), 11685-11694. [Link]

-

Seo, B., Kim, Y. G., & Lee, P. H. (2016). Synthesis of Isothiazole via the Rhodium-Catalyzed Transannulation of 1,2,3-Thiadiazoles with Nitriles. ACS Publications. [Link]

-

Horneff, T., Chuprakov, S., Chernyak, N., Gevorgyan, V., & Fokin, V. V. (2008). Rhodium-Catalyzed Transannulation of 1,2,3-Triazoles with Nitriles. Organic Chemistry Portal. [Link]

-

Dunn, A. D., & Rees, C. W. (1988). New synthesis of isothiazoles from primary enamines. Journal of the Chemical Society, Perkin Transactions 1, 2489-2492. [Link]

-

Bakulev, V. A., & Karapetyan, A. A. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Chemistry of Heterocyclic Compounds, 55(10), 945-963. [Link]

-

De Oliveira Silva, A., McQuade, J., & Szostak, M. (2019). Recent Advances in the Synthesis and Reactivity of Isothiazoles. Chemistry–A European Journal, 25(30), 7236-7250. [Link]

Sources

- 1. Isothiazole synthesis [organic-chemistry.org]

- 2. thieme-connect.com [thieme-connect.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of Isothiazole via the Rhodium-Catalyzed Transannulation of 1,2,3-Thiadiazoles with Nitriles [organic-chemistry.org]

- 5. Synthesis of Isothiazole via the Rhodium-Catalyzed Transannulation of 1,2,3-Thiadiazoles with Nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters [organic-chemistry.org]

- 8. Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

The Isothiazole Scaffold: A Privileged Heterocycle in Modern Medicinal Chemistry and Drug Discovery

An In-Depth Technical Guide

Abstract

The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties, including its ability to engage in hydrogen bonding, its metabolic stability, and its capacity for diverse functionalization, have made it a cornerstone in the design of novel therapeutic agents.[1][3] This guide provides a comprehensive overview for researchers and drug development professionals, detailing the synthesis, diverse biological activities, and structure-activity relationships of isothiazole-containing compounds. We will explore its role in clinically successful drugs, particularly in the realm of central nervous system disorders, and delve into its growing importance in oncology, infectious diseases, and inflammatory conditions.

The Isothiazole Core: Physicochemical Properties and Strategic Value

The isothiazole ring is a 1,2-azole, distinguished from its more common 1,3-thiazole isomer.[4] This 1,2-relationship between the electronegative sulfur and nitrogen atoms imparts a unique electronic distribution and geometry, making it a valuable component for molecular scaffolding in drug design.[1][5]

Key Physicochemical Characteristics:

-

Aromaticity and Stability: The ring is aromatic and generally stable under physiological conditions, providing a solid foundation for drug molecules.

-

Hydrogen Bonding Capacity: The nitrogen atom can act as a hydrogen bond acceptor, a critical interaction for binding to biological targets like enzymes and receptors.

-

Dipole Moment: The heteroatoms create a significant dipole moment, influencing the molecule's solubility, membrane permeability, and interactions with protein targets.

-

Tunable Electronics: The scaffold allows for substitution at three carbon positions (C3, C4, and C5), enabling medicinal chemists to finely tune the electronic properties, lipophilicity, and steric profile of the molecule to optimize potency, selectivity, and pharmacokinetic parameters.[1]

These features make the isothiazole scaffold a versatile building block, capable of forming the core of potent and selective inhibitors, agonists, or antagonists for a wide range of biological targets.[5]

Synthetic Strategies for Isothiazole Ring Construction

The synthesis of the isothiazole core has evolved significantly, with numerous methods available to accommodate various substitution patterns. The choice of synthetic route is often dictated by the desired substitution and the availability of starting materials.

Foundational Synthetic Approaches

Historically, methods involved the oxidation of 5-amino-1,2-benzoisothiazole followed by decarboxylation.[6] Modern strategies are more versatile and efficient. Key approaches include:

-

From β-Ketodithioesters: A common and efficient metal-free method involves the [4+1] annulation of β-ketodithioesters with an ammonia source like ammonium acetate. This reaction proceeds through a sequential imine formation, cyclization, and aerial oxidation cascade to furnish 3,5-disubstituted isothiazoles.[7]

-

Oxidative Cyclization of α,β-Unsaturated Amides: α,β-unsaturated thiocarboxylic acid amides can undergo oxidative cyclization in the presence of an oxidant to yield a variety of isothiazole derivatives.[6]

-

From Alkynyl Oxime Ethers: A base-promoted cycloaddition of alkynyl oxime ethers using a sulfur source (e.g., Na₂S) provides a one-pot transformation with excellent functional group tolerance.[7]

-

Rhodium-Catalyzed Transannulation: 1,2,3-Thiadiazoles can react with nitriles in the presence of a rhodium catalyst to provide a wide variety of isothiazoles through an α-thiavinyl Rh-carbenoid intermediate.[7]

Experimental Protocol: Metal-Free Synthesis of 3,5-Disubstituted Isothiazoles

This protocol is adapted from the method described by Singh et al. for the synthesis from β-ketodithioesters.[7]

Step-by-Step Methodology:

-

Reactant Preparation: In a round-bottom flask, dissolve the desired β-ketodithioester (1.0 mmol) in a suitable solvent such as ethanol or DMSO.

-

Addition of Ammonia Source: Add ammonium acetate (NH₄OAc) (2.0-3.0 mmol) to the solution.

-

Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 80-100 °C) under aerobic (open to air) conditions.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Add water to precipitate the crude product.

-

Purification: Collect the solid product by filtration, wash with water, and dry. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 3,5-disubstituted isothiazole.

This self-validating system relies on the inherent reactivity of the components, with the final product's identity confirmed through standard analytical techniques like ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: General workflow for the metal-free synthesis of isothiazoles.

Therapeutic Applications and Biological Activities

The isothiazole scaffold is present in a multitude of compounds with a wide spectrum of pharmacological activities.[1][8]

Central Nervous System (CNS) Disorders: A Story of Success

The most prominent therapeutic success for the isothiazole scaffold has been in the treatment of psychiatric disorders. The benzo[d]isothiazole core, in particular, is central to several atypical antipsychotic drugs.[5]

Case Study: Ziprasidone and Perospirone

-

Ziprasidone: Approved by the FDA for schizophrenia and bipolar mania, Ziprasidone is a potent antagonist of dopamine D2 and serotonin 5-HT2A receptors.[9][10] This dual antagonism is believed to be the primary mechanism for its efficacy against both the positive and negative symptoms of schizophrenia.[9][10] It also exhibits agonist activity at the 5-HT1A receptor and inhibits the reuptake of serotonin and norepinephrine, which may contribute to its anxiolytic and antidepressant effects.[11][12]

-

Perospirone: Developed in Japan, Perospirone also functions as a D2 and 5-HT2A antagonist.[13][14][15] It is used to treat schizophrenia and bipolar mania. Its partial agonist activity at the 5-HT1A receptor is thought to contribute to its favorable side-effect profile, particularly regarding extrapyramidal symptoms.[13]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. Development of the novel formulations of perospirone for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemistry of Biologically Active Isothiazoles | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Synthesis of Isothiazole_Chemicalbook [chemicalbook.com]

- 7. Isothiazole synthesis [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Ziprasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. What is the mechanism of Ziprasidone Hydrochloride? [synapse.patsnap.com]

- 11. Ziprasidone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 12. newdrugapprovals.org [newdrugapprovals.org]

- 13. What is Perospirone used for? [synapse.patsnap.com]

- 14. Perospirone (Sumitomo Pharmaceuticals) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Phenylisothiazole Scaffold: A Physicochemical Deep Dive for Drug Discovery

Introduction: The Phenylisothiazole Moiety as a Privileged Scaffold in Medicinal Chemistry